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molecular formula C6H9N3O3 B8684701 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol

1-(3-Nitro-pyrazol-1-yl)-propan-2-ol

Cat. No. B8684701
M. Wt: 171.15 g/mol
InChI Key: DGOLRWGORPVZNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07935699B2

Procedure details

A solution of 3-nitro-1H-pyrazole (prepared in Example 3, 400 mg, 3.54 mmol) in N,N-dimethylformamide (5 mL) was treated with solid potassium carbonate (734 mg, 5.31 mmol) and 2-methyl-oxirane (500 μL, 3.54 mmol) and placed in a sealed tube and heated at 100° C. for 1 h in an oil bath. After this time the reaction was cooled to 25° C. and diluted with water (30 mL) and extracted with ethyl acetate (3×20 mL). The organic layers were then combined and washed with saturated aqueous brine solution (2×20 mL) and then dried over sodium sulfate, filtered and concentrated in vacuo with silica gel (2 g) and purified by Biotage Flash Chromatography (40S column, Silica gel, 60% ethyl acetate/hexanes) to afford 1-(3-nitro-pyrazol-1-yl)-propan-2-ol (332 mg, 55%) as a clear colorless oil: ES-HRMS m/e calcd for C6H9N3O3 (M+H)+ 172.0717, observed 172.0716; 36730-255 1H NMR (300 MHz, CDCl3) δ ppm 1.28 (d, J=6.3 Hz, 3H, CH3), 2.15 (br. s., 1H, OH), 4.03-4.13 (m, 1H, CH of CH2), 4.23-4.38 (m, 2H, OCH and CH of CH2), 6.91 (d, J=2.4 Hz, 1H, Ar), 7.56 (d, J=2.4 Hz, 1H, Ar).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
734 mg
Type
reactant
Reaction Step One
Quantity
500 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:8]=[CH:7][NH:6][N:5]=1)([O-:3])=[O:2].C(=O)([O-])[O-].[K+].[K+].[CH3:15][CH:16]1[CH2:18][O:17]1>CN(C)C=O.O>[N+:1]([C:4]1[CH:8]=[CH:7][N:6]([CH2:15][CH:16]([OH:17])[CH3:18])[N:5]=1)([O-:3])=[O:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=NNC=C1
Name
Quantity
734 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
500 μL
Type
reactant
Smiles
CC1OC1
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
placed in a sealed tube
TEMPERATURE
Type
TEMPERATURE
Details
After this time the reaction was cooled to 25° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×20 mL)
WASH
Type
WASH
Details
washed with saturated aqueous brine solution (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo with silica gel (2 g)
CUSTOM
Type
CUSTOM
Details
purified by Biotage Flash Chromatography (40S column, Silica gel, 60% ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=NN(C=C1)CC(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 332 mg
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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